Propoxyphene napsylate

Descripción general

Descripción

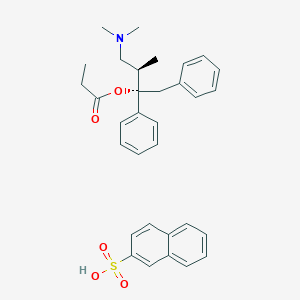

Napsilato de propoxifeno: es un analgésico narcótico de acción central que se utiliza principalmente para el alivio del dolor leve a moderado. Es un polvo cristalino blanco e inodoro con sabor amargo, muy poco soluble en agua y soluble en metanol, etanol, cloroformo y acetona . Químicamente, es el compuesto (αS,1R)-α-[2-(dimetilamino)-1-metiletil]-α-fenilfeniletil propionato con ácido 2-naftalenosulfónico (1:1) monohidratado .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El napsilato de propoxifeno se sintetiza a través de una serie de reacciones químicas que involucran la esterificación del bencenetanol con ácido propanoico, seguida de la formación de un compuesto con ácido 2-naftalenosulfónico . Las condiciones de reacción típicamente involucran el uso de solventes como metanol, etanol, cloroformo y acetona .

Métodos de producción industrial: En entornos industriales, el napsilato de propoxifeno se produce combinando el propoxifeno sintetizado con ácido 2-naftalenosulfónico en condiciones controladas para formar la sal de napsilato. El producto final se purifica y cristaliza para obtener el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El napsilato de propoxifeno experimenta varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden convertir el propoxifeno en sus derivados de alcohol correspondientes.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo dimetilamino, lo que lleva a la formación de diferentes análogos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.

Principales productos:

Norpropoxifeno: Formado a través de la oxidación.

Derivados de alcohol: Formado a través de la reducción.

Compuestos análogos: Formado a través de la sustitución.

Aplicaciones Científicas De Investigación

Therapeutic Use in Narcotic Addiction

Detoxification Support

Propoxyphene napsylate has been evaluated for its effectiveness in managing withdrawal symptoms in individuals dependent on narcotics. A study indicated that maximum doses of this compound could produce morphine-like effects sufficient to alleviate withdrawal symptoms in heroin addicts. Specifically, it was found that doses equivalent to 20-25 mg of morphine could help manage abstinence symptoms effectively . However, its utility was limited for maintenance therapy, as patients on higher doses of heroin could not sustain treatment without experiencing withdrawal symptoms .

Pediatric Applications

In a notable case involving four children with iatrogenic morphine dependence, this compound facilitated a successful withdrawal process. Administered at doses ranging from 25 to 65 mg/kg at four-hour intervals, the drug allowed for a rapid reduction in morphine dosage with minimal withdrawal signs. This application highlights the potential of this compound in pediatric settings where opioid dependence is a concern .

Pain Management

Analgesic Properties

this compound functions as an analgesic by acting on the central nervous system to relieve pain. It is classified as a weak opioid and is often prescribed for conditions requiring moderate pain relief. Despite its historical use, the FDA has cautioned against its continued use due to serious side effects, including cardiac risks associated with overdose and prolonged QT intervals .

Case Studies and Clinical Findings

Pharmacological Considerations

This compound acts primarily as a δ-opioid receptor agonist and has some κ-opioid receptor antagonist properties. Its pharmacokinetics involve metabolism primarily through the liver, with renal excretion of metabolites being significant. The drug's molecular formula is , and it has been associated with cardiovascular risks, particularly in elderly patients or those with renal insufficiency .

Mecanismo De Acción

El napsilato de propoxifeno actúa como un agonista débil en los receptores opiáceos OP1, OP2 y OP3 dentro del sistema nervioso central . Afecta principalmente a los receptores OP3, que están acoplados a receptores de proteínas G y funcionan como moduladores de la transmisión sináptica . El compuesto inhibe los canales de sodio, lo que lleva a sus efectos analgésicos .

Comparación Con Compuestos Similares

Compuestos similares:

Hidrocloruro de propoxifeno: Similar en estructura, pero difiere en solubilidad y estabilidad.

Metadona: Estructuralmente similar, pero tiene un perfil farmacocinético diferente.

Codeína: Otro analgésico narcótico con usos similares, pero diferente potencia y efectos secundarios.

Singularidad:

Actividad Biológica

Propoxyphene napsylate is an opioid analgesic that was historically used for the management of mild to moderate pain. Despite its therapeutic applications, concerns regarding its safety profile, particularly related to cardiac effects and potential for abuse, have led to its withdrawal from the market in various regions. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic efficacy, and associated risks.

Pharmacodynamics

This compound acts primarily as a mu-opioid receptor agonist, similar to other opioids. Its analgesic effects are attributed to its ability to bind to these receptors in the central nervous system (CNS), thereby modulating pain perception.

- Mu-opioid Receptor Agonism : Propoxyphene exerts its analgesic effects by activating mu-opioid receptors, leading to decreased neuronal excitability and reduced perception of pain.

- Sodium Channel Blockade : Experimental studies suggest that propoxyphene may also block sodium channels, which could predispose users to serious ventricular arrhythmias and sudden cardiac death .

Efficacy in Pain Management

Clinical studies have demonstrated varying degrees of effectiveness for this compound in pain management:

- A study indicated that maximum doses of this compound produce morphine-like activity comparable to 20-25 mg/day of morphine or 10 mg/day of methadone, suggesting it can be effective in managing withdrawal symptoms in opioid-dependent patients .

- However, reports also highlight that some patients may not experience significant relief when administered orally, leading to attempts at intravenous administration for enhanced effects .

Case Studies and Clinical Findings

Several case studies provide insight into the biological activity and clinical implications of this compound:

- Intravenous Self-Administration : A case study documented a patient who switched from oral to intravenous administration due to lack of effect from oral doses. This highlights the drug's limited solubility and potential for misuse .

- QT Interval Prolongation : A thorough QT study revealed significant dose-dependent prolongation of the QT interval in healthy volunteers, raising concerns about the risk of arrhythmias with therapeutic doses . The largest mean change observed was 29.8 ms at a 600 mg dose and 38.2 ms at 900 mg .

- Retrospective Cohort Study : A retrospective analysis comparing propoxyphene users with nonusers found no increased risk for sudden cardiac death but indicated a higher risk for medication toxicity deaths among users . The data suggested that while overall mortality was not significantly elevated, the risks associated with toxicity were notable.

Safety Profile and Withdrawal

Due to accumulating evidence of serious cardiovascular risks and fatalities associated with overdose, this compound was withdrawn from the U.S. market in 2010. The FDA's decision was based on findings from various studies indicating that even therapeutic doses could lead to significant adverse effects, particularly in vulnerable populations such as the elderly or those with renal insufficiency .

Summary Table of Key Findings

Propiedades

IUPAC Name |

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPXFHVJUUSVLH-MYXGOWFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937986 | |

| Record name | Propoxyphene napsylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-78-2 | |

| Record name | Propoxyphene napsylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17140-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxyphene napsylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxyphene napsylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2-sulphonic acid, compound with [S-(R*,S*)]-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYPHENE NAPSYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O7IW35N3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.